molecular formula C18H6F32O4S B3040728 Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate CAS No. 232602-75-4

Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate

Cat. No. B3040728
CAS RN: 232602-75-4
M. Wt: 926.3 g/mol
InChI Key: CGZFWCQTHZFNLU-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate, commonly known as PF9DS, is a perfluorinated compound that has gained significant attention in scientific research due to its unique chemical properties. PF9DS is a surfactant that is widely used in various applications, including in the synthesis of nanoparticles, as a surface modifier, and in the preparation of polymer materials.

Mechanism of Action

PF9DS is a surfactant that works by reducing the interfacial tension between two immiscible phases, such as oil and water. It has a hydrophobic tail and a hydrophilic head, allowing it to form a stable monolayer at the interface of two phases. The hydrophobic tail interacts with the hydrophobic phase, while the hydrophilic head interacts with the hydrophilic phase, leading to the formation of a stable interface. PF9DS has been shown to form a stable monolayer on the surface of nanoparticles, leading to improved stability and dispersibility.
Biochemical and Physiological Effects:
PF9DS is a perfluorinated compound that has been shown to have low toxicity in vitro and in vivo. It has been shown to have no adverse effects on the growth and viability of mammalian cells. PF9DS has also been shown to have no significant effect on the immune system, reproductive system, or endocrine system. However, further studies are needed to determine the long-term effects of PF9DS exposure on human health.

Advantages and Limitations for Lab Experiments

PF9DS has several advantages for lab experiments, including its ability to improve the stability and dispersibility of nanoparticles, its ability to modify the surface of polymer materials, and its low toxicity. However, PF9DS has some limitations, including its cost and the need for organic solvents for its synthesis.

Future Directions

There are several future directions for the use of PF9DS in scientific research. One potential application is in the synthesis of multifunctional nanoparticles for biomedical applications, such as drug delivery and imaging. PF9DS can be used to improve the stability and dispersibility of these nanoparticles, leading to better control over their size and shape. Another potential application is in the preparation of polymer materials with improved mechanical properties and thermal stability. PF9DS can be used as a surface modifier to improve the adhesion between the polymer and other materials, such as metals and ceramics. Finally, further studies are needed to determine the long-term effects of PF9DS exposure on human health and the environment.

Scientific Research Applications

PF9DS has been extensively used in scientific research due to its unique chemical properties. It is widely used as a surfactant in the synthesis of nanoparticles, including gold, silver, and iron oxide nanoparticles. PF9DS has been shown to improve the stability and dispersibility of nanoparticles, leading to better control over their size and shape. PF9DS is also used as a surface modifier in the preparation of polymer materials, such as polyurethane and polystyrene. It has been shown to improve the mechanical properties and thermal stability of these materials.

properties

IUPAC Name

bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6F32O4S/c19-3(20)7(27,28)11(35,36)15(43,44)17(47,48)13(39,40)9(31,32)5(23,24)1-53-55(51,52)54-2-6(25,26)10(33,34)14(41,42)18(49,50)16(45,46)12(37,38)8(29,30)4(21)22/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZFWCQTHZFNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6F32O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate
Reactant of Route 2
Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate
Reactant of Route 3
Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate
Reactant of Route 4
Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate
Reactant of Route 5
Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate
Reactant of Route 6
Reactant of Route 6
Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate

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